
1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its acridinium core, which is substituted with methoxy groups and phenyl rings, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride typically involves multiple steps. One common method includes the reaction of 10-methyl-9-acridinone with 2,4,6-trimethylaniline, followed by further reactions with appropriate reagents to introduce the methoxy groups and phenyl rings . The final step involves the reaction with trifluoroborane and fluoride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the acridinium core, leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
Mecanismo De Acción
The mechanism of action of 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride involves its interaction with molecular targets and pathways. The compound’s acridinium core can intercalate with DNA, making it useful in biochemical assays. Additionally, its fluorescent properties allow it to act as a probe, emitting light upon excitation, which can be used to detect various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- **
3,6-di-tert-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate: Similar structure but with tert-butyl groups instead of methoxy groups.
Propiedades
Fórmula molecular |
C32H32BF4NO4 |
|---|---|
Peso molecular |
581.4 g/mol |
Nombre IUPAC |
1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C32H32NO4.BF3.FH/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3)4;/h8-18H,1-7H3;;1H/q+1;;/p-1 |
Clave InChI |
HCYMGKLDRBXSLK-UHFFFAOYSA-M |
SMILES canónico |
B(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




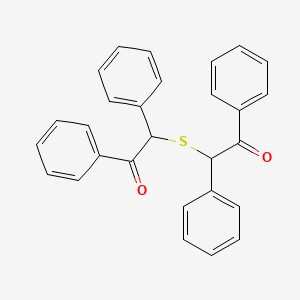
![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
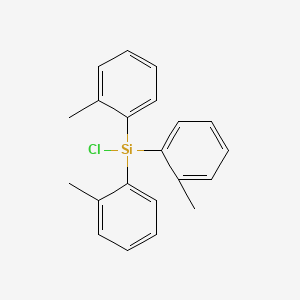
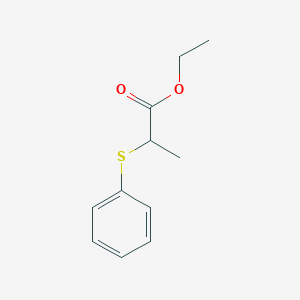
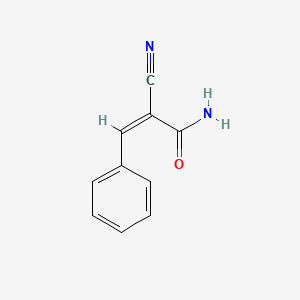


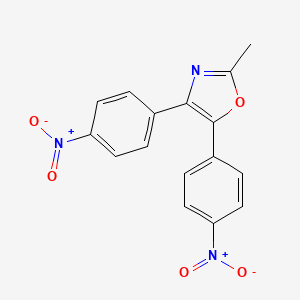
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
